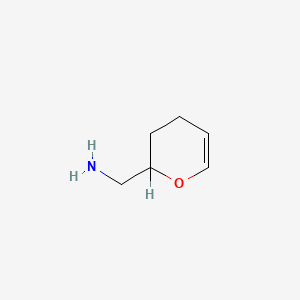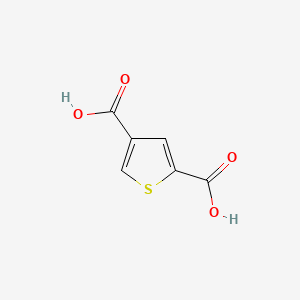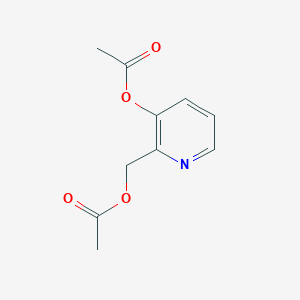
3-アミノ-1-(2-メチルフェニル)尿素
説明
3-Amino-1-(2-methylphenyl)urea (AMPU) is a synthetic compound with a wide range of applications in laboratory experiments, scientific research, and industrial processes. It is a white crystalline solid that is soluble in water and other polar solvents. AMPU has a molecular weight of 191.22 g/mol and a melting point of 128-130°C. It is an important component in many organic synthesis reactions, and its unique structure makes it a useful reagent in a variety of biochemical and physiological processes.
科学的研究の応用
ウレアーゼ阻害
3-アミノ-1-(2-メチルフェニル)尿素: は、ウレアーゼ阻害剤としての可能性が研究されています。ウレアーゼは、尿素をアンモニアと二酸化炭素に分解する触媒作用を持つ酵素であり、腎臓結石や消化性潰瘍などのさまざまな健康問題を引き起こす可能性があります。 この化合物の構造により、酵素の活性部位に結合し、その活性を阻害する可能性があり、関連する疾患の治療のための治療経路を提供する可能性があります .
抗菌活性
この化合物は、抗菌用途でも有望であることが示されています。その誘導体は合成され、さまざまな細菌株および真菌株に対して評価されています。 いくつかの誘導体は、特にアシネトバクター・バウマニに対して、有意な増殖阻害を示しており、これは多剤耐性で知られています . これは、3-アミノ-1-(2-メチルフェニル)尿素が新しい抗菌剤の開発に潜在的な役割を果たすことを示唆しています。
分子ドッキング研究
インシリコ分子ドッキング研究は、3-アミノ-1-(2-メチルフェニル)尿素誘導体と生物学的標的との結合相互作用を理解するために実施されてきました。 これらの研究は、酵素または受容体との分子レベルでの相互作用を分析することで、これらの化合物が阻害剤または薬物としての有効性を予測するのに役立ちます .
医薬品化学
この化合物の構造的多様性により、医薬品化学における有用性は非常に大きいです。さまざまな潜在的薬理活性を持つ誘導体を合成するために使用できます。 特にチオ尿素部分は、医薬品化学において重要な官能基であり、多くの場合、新薬の設計に使用されます .
生化学的評価
3-アミノ-1-(2-メチルフェニル)尿素: とその誘導体は、特定の酵素に対する阻害活性を決定するために、厳格な生化学的評価を受けます。 このような評価は、化合物の効力と選択性を評価する創薬プロセスにおいて不可欠です .
計算化学
この化合物は、計算化学においても関連性があり、生物学的巨大分子との相互作用をモデル化およびシミュレートするために使用できます。 計算方法は、生物系における化合物の挙動に関する洞察を提供し、特定の用途に合わせた特性の最適化に役立ちます .
ハイブリッドの合成
3-アミノ-1-(2-メチルフェニル)尿素を他のファーマコフォアとハイブリッド化して、増強されたまたは組み合わせた治療効果を持つ化合物を合成する研究が行われています。 これらのハイブリッドは、特定の生物学的活性に合わせて調整でき、新しい創薬のための経路を提供します .
酵素阻害活性
最後に、3-アミノ-1-(2-メチルフェニル)尿素誘導体の酵素阻害活性は、興味のある分野です。 病原体の生存に不可欠な酵素を阻害することにより、これらの化合物は、さまざまな疾患の治療における潜在的な用途を持つ、新しいクラスの阻害剤の開発のためのリードとして役立つ可能性があります .
作用機序
Target of Action
It’s known that urea derivatives have a wide spectrum of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The nature of these changes would depend on the specific targets and the context of the interaction .
Biochemical Pathways
Urea derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, the urea cycle is a key biochemical pathway that converts highly toxic ammonia to urea for excretion .
Pharmacokinetics
The presence of two hydroxyl groups in ureas increases their solubility in water, which is important for compounds used as therapeutic drugs .
Result of Action
Action Environment
The solubility of urea derivatives in water suggests that the aqueous environment could play a role in their action .
生化学分析
Biochemical Properties
3-Amino-1-(2-methylphenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an enzyme inhibitor, particularly against urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between 3-Amino-1-(2-methylphenyl)urea and urease involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in controlling urease-related processes in biological systems.
Cellular Effects
3-Amino-1-(2-methylphenyl)urea affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 3-Amino-1-(2-methylphenyl)urea can alter the expression of specific genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by inhibiting enzymes that play a role in metabolic processes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 3-Amino-1-(2-methylphenyl)urea involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 3-Amino-1-(2-methylphenyl)urea binds to the active sites of target enzymes, such as urease, and inhibits their activity . This inhibition can lead to downstream effects on cellular processes and metabolic pathways. Additionally, 3-Amino-1-(2-methylphenyl)urea can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(2-methylphenyl)urea can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, 3-Amino-1-(2-methylphenyl)urea may degrade over time, leading to a decrease in its inhibitory activity against target enzymes. Additionally, long-term exposure to 3-Amino-1-(2-methylphenyl)urea can result in adaptive cellular responses, such as changes in gene expression and metabolic adjustments.
Dosage Effects in Animal Models
The effects of 3-Amino-1-(2-methylphenyl)urea vary with different dosages in animal models. Studies have shown that at lower doses, 3-Amino-1-(2-methylphenyl)urea can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic processes and cellular function. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
3-Amino-1-(2-methylphenyl)urea is involved in various metabolic pathways, including those related to amino acid metabolism and the urea cycle . It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, 3-Amino-1-(2-methylphenyl)urea can inhibit urease, affecting the conversion of urea into ammonia and carbon dioxide. This inhibition can have downstream effects on nitrogen metabolism and related pathways.
Transport and Distribution
The transport and distribution of 3-Amino-1-(2-methylphenyl)urea within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 3-Amino-1-(2-methylphenyl)urea can influence its activity and function within cells. For instance, its interaction with specific transporters can facilitate its uptake into target cells, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Amino-1-(2-methylphenyl)urea is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, 3-Amino-1-(2-methylphenyl)urea may localize to the cytoplasm, where it can interact with cytoplasmic enzymes and proteins. Its subcellular localization can influence its interactions with target biomolecules and its overall biochemical effects.
特性
IUPAC Name |
1-amino-3-(2-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMFXEVQIRODDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936094 | |
| Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15940-63-3 | |
| Record name | NSC97209 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)






